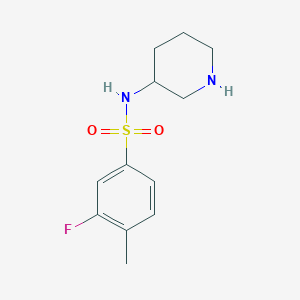
N-(4-methylpyridin-3-yl)-2-piperidin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-3-yl)-2-piperidin-3-ylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA interacts with various proteins and enzymes in the body, leading to its therapeutic effects. For example, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. MPAA has also been found to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. MPAA has also been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective and anticonvulsant effects. Additionally, MPAA has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAA in lab experiments is its high potency and selectivity. MPAA has been shown to have a high affinity for its target proteins and enzymes, leading to its therapeutic effects. Additionally, MPAA has a low toxicity profile, making it a safe and effective compound for use in preclinical studies. However, one of the limitations of using MPAA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer MPAA to cells or animals in a controlled manner.
Future Directions
There are several future directions for the research on MPAA. One potential area of research is the development of more potent and selective derivatives of MPAA. Another area of research is the investigation of the therapeutic potential of MPAA in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of new formulations of MPAA that improve its solubility and bioavailability could lead to its clinical use as a therapeutic agent.
Synthesis Methods
The synthesis of MPAA involves the reaction of 4-methylpyridine-3-carboxylic acid with 2-piperidin-3-ylacetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure MPAA.
Scientific Research Applications
MPAA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. MPAA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MPAA has shown anticonvulsant activity in animal models of epilepsy.
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-2-piperidin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-4-6-15-9-12(10)16-13(17)7-11-3-2-5-14-8-11/h4,6,9,11,14H,2-3,5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGRRRPIDPPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)



![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
